

# Technical Support Center: Biotin Interference in Procalcitonin (PCT) Assays

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## Compound of Interest

Compound Name: Procalcitonin

Cat. No.: B10859541

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For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive information on the interference of biotin in **procalcitonin** (PCT) assays, a critical consideration for accurate experimental results. Below you will find frequently asked questions (FAQs), detailed troubleshooting guidance, and mitigation strategies to ensure the reliability of your PCT measurements.

## Frequently Asked Questions (FAQs)

Q1: What is biotin interference in the context of **procalcitonin** assays?

A1: Biotin, also known as vitamin B7, is a common dietary supplement that can interfere with certain laboratory tests, including **procalcitonin** immunoassays. Many of these assays utilize the strong and specific interaction between biotin and streptavidin for signal generation. When a patient or research subject has high levels of biotin in their serum or plasma, this exogenous biotin can compete with the biotinylated reagents in the assay, leading to falsely low or high results depending on the assay format. For **procalcitonin**, which typically uses a "sandwich" immunoassay format, excess biotin can lead to falsely low readings.<sup>[1][2]</sup>

Q2: How does biotin interference specifically affect sandwich immunoassays used for PCT?

A2: In a typical sandwich immunoassay for PCT, the analyte (PCT) is "sandwiched" between a capture antibody and a detection antibody. One of these antibodies is often labeled with biotin, which then binds to streptavidin coated on a solid phase (like a microplate or a bead). This

binding event is crucial for immobilizing the complex and generating a measurable signal. High concentrations of free biotin in the sample can saturate the streptavidin-binding sites on the solid phase, preventing the biotinylated antibody-PCT complex from binding. As a result, the signal is reduced, leading to an underestimation of the true PCT concentration.<sup>[1][3]</sup>

Q3: What levels of biotin are known to cause interference with PCT assays?

A3: The susceptibility to biotin interference varies significantly across different immunoassay platforms. It is crucial to consult the manufacturer's package insert for the specific assay you are using. The table below summarizes available data on biotin interference thresholds for common PCT assay platforms.

## Data Presentation: Biotin Interference Thresholds for Procalcitonin Assays

Assay Platform	Reported Biotin Interference Threshold	Direction of Interference
Roche Elecsys BRAHMS PCT	>30 ng/mL[2][4]	Falsely Decreased
bioMérieux VIDAS BRAHMS PCT	Data not readily available in public sources. It is recommended to contact the manufacturer directly for specific interference data.	Falsely Decreased (presumed based on assay principle)
Siemens ADVIA Centaur BRAHMS PCT	The Atellica IM BRAHMS PCT assay, which uses similar reagents, does not use biotin:streptavidin chemistry and is therefore not subject to biotin interference.[5] For other Siemens platforms, it is advisable to check the specific assay's documentation.	Not Applicable (for Atellica IM)
Abbott ARCHITECT BRAHMS PCT	Assays on the ARCHITECT i series are reported to be unaffected by biotin concentrations up to 1000 ng/mL.[6] Abbott states that their on-market ARCHITECT and Alinity assays do not use a free capture streptavidin/biotin format susceptible to interference.[7]	Generally not susceptible

Note: The interference threshold is the concentration of biotin at which a significant deviation from the true analyte concentration is observed. This is often defined as a >10% change.

## Troubleshooting Guide

My **procalcitonin** results are unexpectedly low or do not correlate with other clinical or experimental markers. Could biotin be the cause?

If you encounter unexpectedly low PCT results that are inconsistent with other data, biotin interference should be considered as a potential cause. Here is a step-by-step guide to troubleshoot this issue:

- **Review Subject/Patient History:** In a clinical research setting, inquire about the use of high-dose biotin supplements (often marketed for hair, skin, and nail health). Doses of 5 mg or higher can lead to significant interference.<sup>[4]</sup>
- **Sample Dilution:** A simple first step is to perform a serial dilution of the sample. If the results do not increase linearly upon dilution, interference is likely.
- **Biotin Removal:** The most definitive way to confirm and mitigate biotin interference is to remove the biotin from the sample and re-test. The most common method for this is the use of streptavidin-coated magnetic beads or agarose resin.
- **Use an Alternative Assay:** If available, re-testing the sample on a different platform that is known to be less susceptible to biotin interference (e.g., an assay that does not use the biotin-streptavidin system) can help confirm the initial result.<sup>[8]</sup>
- **Timing of Sample Collection:** If re-collection is possible, advise the subject to discontinue biotin supplements for a "washout" period before providing a new sample. The recommended washout period can vary, but 72 hours is often suggested for high doses.<sup>[4]</sup>

## Experimental Protocols

### Protocol for Biotin Removal from Serum/Plasma using Streptavidin-Agarose Beads

This protocol provides a general guideline for removing biotin from a sample prior to analysis. Optimization may be required for specific sample types and biotin concentrations.

Materials:

- Streptavidin-agarose beads (e.g., from Thermo Fisher Scientific, MilliporeSigma)
- Binding/Wash Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.2-7.4)
- Microcentrifuge tubes

- Microcentrifuge
- Pipettes and tips

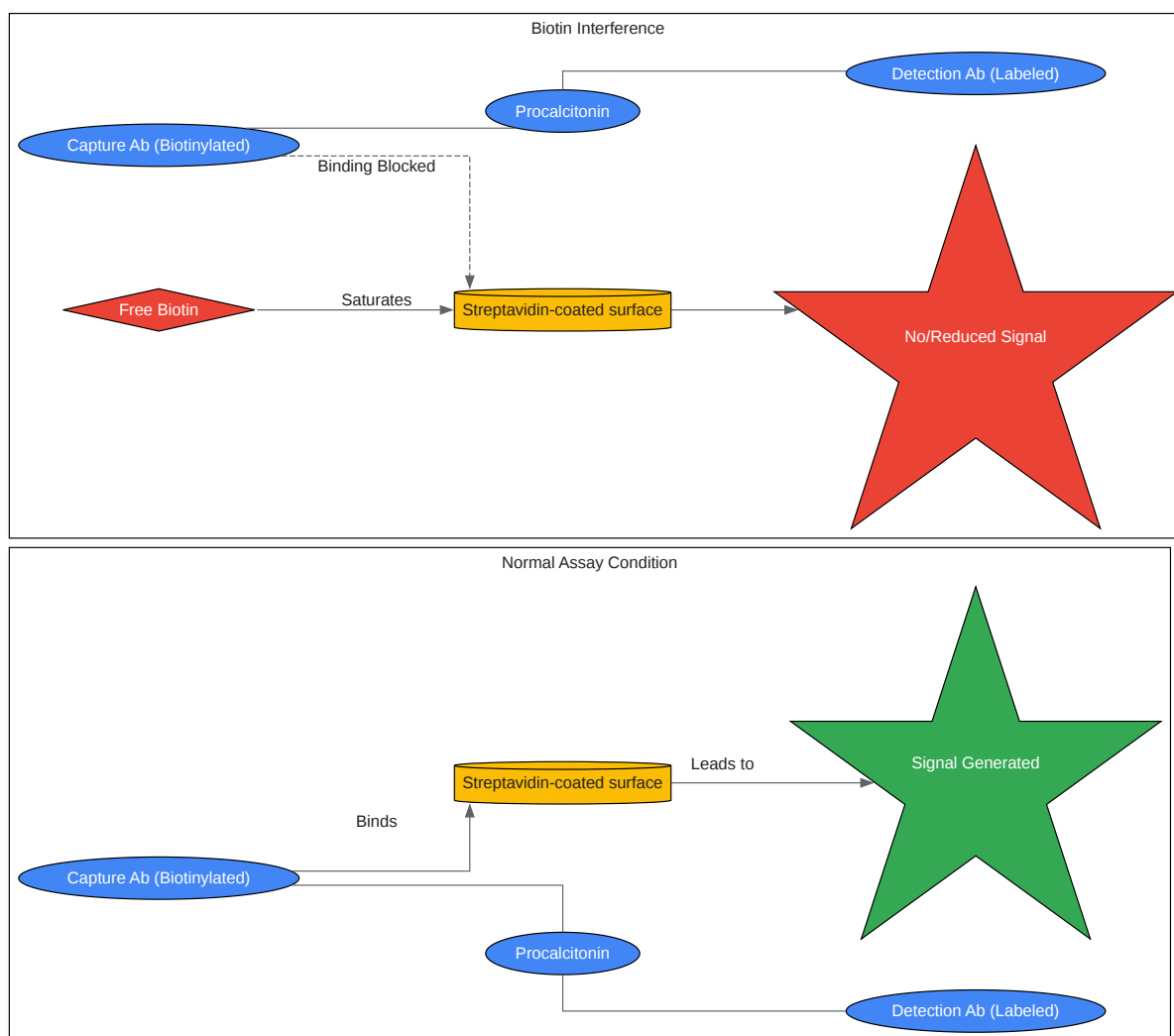
Procedure:

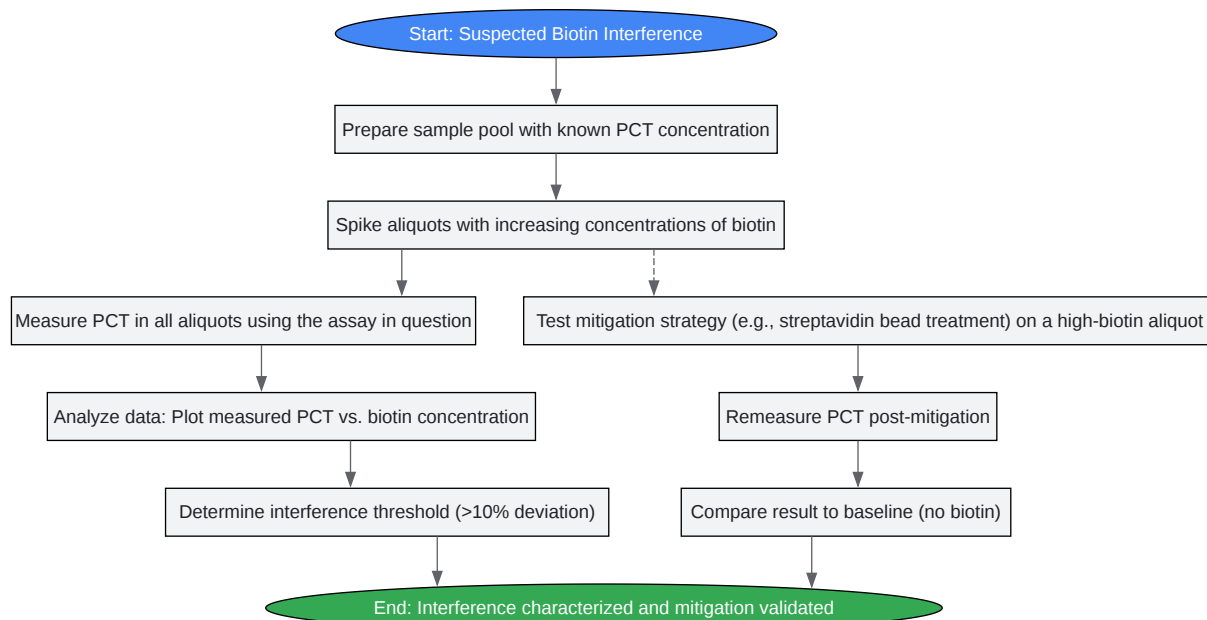
- Resuspend the Streptavidin-Agarose Resin: Gently swirl the bottle to create a uniform suspension of the beads.
- Aliquot the Resin: Pipette the desired amount of the bead slurry into a microcentrifuge tube. The amount of resin needed will depend on the binding capacity of the beads and the expected concentration of biotin. It is recommended to start with a volume of resin that has a binding capacity significantly higher than the suspected biotin concentration.
- Wash the Resin:
  - Centrifuge the tube at a low speed (e.g., 1,000 x g) for 1-2 minutes to pellet the beads.
  - Carefully aspirate and discard the supernatant.
  - Add 0.5-1.0 mL of Binding/Wash Buffer to the beads and gently resuspend the pellet.
  - Repeat the centrifugation and wash steps two more times.
- Incubate Sample with Beads:
  - After the final wash, pellet the beads and discard the supernatant.
  - Add your serum or plasma sample to the washed streptavidin-agarose beads.
  - Incubate the tube with gentle mixing (e.g., on a rotator) for 1 hour at room temperature or 4°C.
- Separate the Biotin-Depleted Sample:
  - Centrifuge the tube at a low speed (e.g., 1,000 x g) for 2 minutes to pellet the beads with the bound biotin.

- Carefully collect the supernatant, which is now the biotin-depleted sample.
- Analyze the Sample: The biotin-depleted supernatant can now be used in your **procalcitonin** assay.

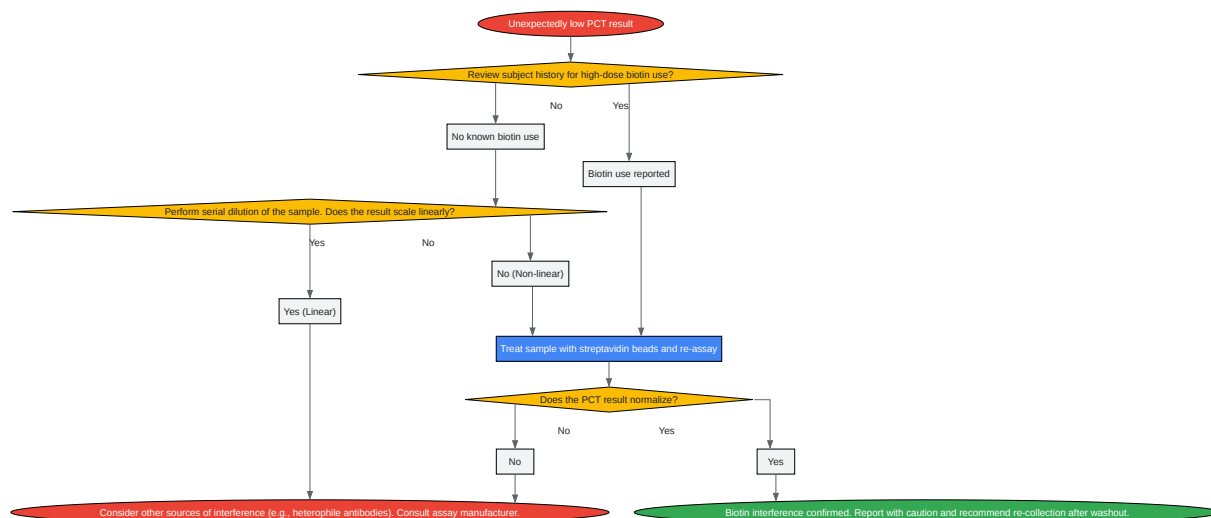
## Visualizations

### Mechanism of Biotin Interference in a Sandwich Immunoassay









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